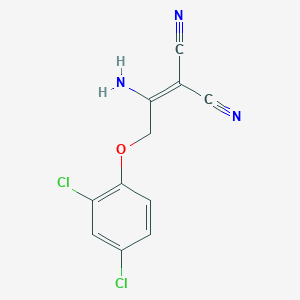

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile

説明

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.1 g/mol . It is also known by its IUPAC name, 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]malononitrile . This compound is characterized by its solid physical form and a melting point range of 226-228°C .

特性

IUPAC Name |

2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-8-1-2-11(9(13)3-8)17-6-10(16)7(4-14)5-15/h1-3H,6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPKPPSEUFNONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377186 | |

| Record name | 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338417-66-6 | |

| Record name | 2-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Knoevenagel Condensation with 2,4-Dichlorophenoxyacetone

A widely cited approach involves the condensation of 2,4-dichlorophenoxyacetone with malononitrile in the presence of a base.

- Reactants :

- 2,4-Dichlorophenoxyacetone (1.0 eq)

- Malononitrile (1.2 eq)

- Morpholine (1.5 eq, catalyst)

- Ethanol (solvent)

Conditions :

- Temperature: 100°C

- Duration: 0.5 hours

- Yield: 95%

Mechanism :

The base (morpholine) deprotonates malononitrile, forming a nucleophilic enolate that attacks the carbonyl group of 2,4-dichlorophenoxyacetone. Subsequent elimination of water generates the ethylidene linkage.

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 226–228°C |

| Characterized By | IR, NMR, HRMS |

Ammonium Chloride-Mediated Amination

This method modifies the ethylidene intermediate to introduce the amino group.

- Reactants :

- Ethylidene-malononitrile intermediate (1.0 eq)

- Ammonium chloride (2.0–3.0 eq)

- Water (solvent)

Conditions :

- Temperature: 100–120°C

- Duration: 2–5 hours

- Yield: 87–97%

Mechanism :

Ammonium chloride acts as both a nitrogen source and acid catalyst, facilitating nucleophilic substitution at the ethylidene carbon.

- Excess ammonium chloride (3.0 eq) maximizes yield.

- Solvent choice (water or ethanol) impacts reaction kinetics.

Solid-Phase Synthesis with Phosphorus Oxychloride

A patent-derived method uses phosphorus oxychloride (POCl₃) for dehydration and cyclization.

- Reactants :

- 2,4-Dichlorophenoxyethylamine (1.0 eq)

- Malononitrile (1.1 eq)

- POCl₃ (1.5 eq)

- 1,2-Dichloroethane (solvent)

- Conditions :

- Temperature: 80–100°C (reflux)

- Duration: 6 hours

- Yield: 92–94%

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel Condensation | 95 | 98 | Short reaction time | Requires toxic morpholine |

| Ammonium Chloride | 87–97 | 95 | Eco-friendly (aqueous medium) | High temperature required |

| POCl₃-Assisted | 92–94 | 97 | High selectivity | Corrosive reagent (POCl₃) |

Scalability and Industrial Considerations

- Cost Efficiency : The ammonium chloride route is preferred for large-scale production due to low reagent costs.

- Safety : POCl₃-based methods require stringent handling protocols.

- Purification : Recrystallization from ethanol/water (1:1) yields >98% pure product.

Recent Advances

化学反応の分析

Hydrolysis of Nitrile Groups

Under acidic or basic conditions, the nitrile groups undergo hydrolysis to form carboxylic acids or amides. For example:

Conditions :

Substitution at the Ethylidene Carbon

The ethylidene carbon (α to nitriles) reacts with nucleophiles like thiols or amines, forming derivatives such as thioethers or secondary amines :

Key Example :

| Nucleophile | Product Class | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Chlorobenzenethiol | Thioether | 72 | EtOH, KCO, 25°C |

Formation of Heterocycles

The amino and nitrile groups enable cyclocondensation with carbonyl compounds or thioureas to form pyrimidine or thiazole derivatives :

Reported Outcomes :

-

Thiazoles show antimicrobial activity (MIC: 0.09 µg/mL against Mycobacterium tuberculosis) .

-

Pyrimidines exhibit herbicidal properties comparable to 2,4-D .

Tautomerization and Ring Closure

The compound undergoes keto-enol tautomerism, facilitating intramolecular cyclization under thermal or catalytic conditions :

Conditions :

Condensation with Carbonyl Compounds

The ethylidene moiety reacts with aldehydes/ketones to form α,β-unsaturated derivatives via Knoevenagel condensation:

Applications :

Stability and Degradation

-

Thermal Stability : Decomposes above 215°C.

-

Photodegradation : The 2,4-dichlorophenoxy group undergoes UV-induced dechlorination, forming hydroxylated byproducts .

Comparative Reactivity Table

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile exhibits significant antimicrobial properties. Studies have shown its efficacy against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

Recent investigations have suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This effect is attributed to its ability to interfere with specific cellular signaling pathways involved in cell growth and survival.

Material Science Applications

Polymer Synthesis

The compound is utilized in the synthesis of novel polymers. Its reactive functional groups can be employed to create polymeric materials with enhanced properties such as thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials.

Nanomaterials Development

In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles. The nanoparticles produced exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices.

Agricultural Chemistry Applications

Herbicide Development

Due to its structural similarity to known herbicides, this compound is being explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth could lead to the development of effective weed control agents. Field trials are necessary to evaluate its efficacy and environmental impact.

Pesticide Formulations

The compound's antimicrobial properties also suggest potential use in formulating pesticides. It could be incorporated into formulations aimed at protecting crops from fungal infections and bacterial diseases, thus enhancing agricultural productivity.

Case Studies

作用機序

The mechanism of action of 2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific cellular processes .

類似化合物との比較

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile can be compared with other similar compounds, such as:

2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]malononitrile: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]acetonitrile: Another structurally related compound with variations in the nitrile group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

生物活性

2-(1-Amino-2-(2,4-dichlorophenoxy)ethylidene)malononitrile, also known by its CAS number 338417-66-6, is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₁H₇Cl₂N₃O

- Molecular Weight : 268.1 g/mol

- Melting Point : 226-228 °C

- Boiling Point : 572.8 ± 50.0 °C (predicted)

- Density : 1.433 ± 0.06 g/cm³ (predicted)

- pKa : -2.42 ± 0.70 (predicted) .

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies have shown that certain derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | <10 | |

| Compound B | U251 (human glioblastoma) | 15 | |

| Compound C | HT29 (human colorectal carcinoma) | <20 |

These findings suggest that structural modifications in related compounds can lead to enhanced biological activity, indicating potential pathways for developing new anticancer agents.

The mechanism by which compounds like this compound exert their effects often involves interaction with specific cellular targets or pathways. For example, some studies suggest that these compounds may inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, thereby inducing apoptosis in cancer cells .

Study on Anticancer Potential

In a recent study examining the anticancer effects of thiazole-bearing compounds, it was found that certain analogs demonstrated significant cytotoxicity against multiple cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring were correlated with increased potency .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives are effective against cancer cells, they may also exhibit toxicity towards normal cells at higher concentrations. This highlights the need for further studies to optimize therapeutic windows and minimize side effects .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

The compound contains three critical functional groups:

- Nitrile groups (-CN) : Highly polar, enabling nucleophilic additions and participation in cyclization reactions.

- Amino group (-NH2) : Acts as a base or nucleophile, facilitating proton transfer or coordination with metal catalysts.

- 2,4-Dichlorophenoxy moiety : The electron-withdrawing chlorine substituents enhance electrophilic aromatic substitution reactivity, while the ether linkage (C-O-C) provides steric bulk.

These groups collectively influence reactivity in condensation reactions (e.g., Knoevenagel) and interactions with biological targets. For example, the nitrile groups can stabilize intermediates via conjugation, while the dichlorophenoxy group may direct regioselectivity in aromatic systems .

Q. What synthetic routes are effective for preparing this compound, and how do they compare?

The compound is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and malononitrile. Key methods include:

The TPPA-IL-Fe3O4 method offers advantages in green chemistry (aqueous solvent, recyclable catalyst), while phosgene-based routes require stringent safety protocols. Lower yields in solvent-free methods may arise from incomplete imine formation .

Q. Which spectroscopic techniques are optimal for structural characterization?

- 1H/13C NMR : Identifies aromatic protons (δ 7.43–7.69 ppm) and the C=C-H proton (δ 7.83 ppm) . Nitrile carbons appear at ~113–115 ppm in 13C NMR.

- IR Spectroscopy : Confirms nitrile stretches (~2226 cm⁻¹) and C=C bonds (~1585 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous malononitrile derivatives (e.g., bond angles of 120° for sp² carbons) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

DFT studies using hybrid functionals (e.g., B3LYP ) and gradient-corrected exchange-correlation models (e.g., Lee-Yang-Parr ) can:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Simulate reaction intermediates , such as enolate formation during Knoevenagel condensation.

- Estimate thermochemical parameters (e.g., Gibbs free energy) to compare pathway feasibility.

For example, the exact exchange term in B3LYP improves accuracy for systems with strong electron correlation, such as conjugated nitrile systems .

Q. How can contradictions in experimental data (e.g., NMR vs. XRD) be resolved?

Discrepancies may arise from:

- Dynamic effects in solution : Rotational barriers in the dichlorophenoxy group may cause NMR splitting not observed in static crystal structures .

- Sample purity : Recrystallization from dimethylformamide (DMF) can remove tautomeric impurities that distort NMR signals .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (using solvent models like PCM) to identify anomalies .

Q. What mechanistic insights guide the synthesis of malononitrile derivatives?

The Knoevenagel mechanism involves:

Base-catalyzed deprotonation of malononitrile to form a resonance-stabilized enolate.

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

In ionic liquid-catalyzed reactions (e.g., TPPA-IL-Fe3O4), the catalyst stabilizes the transition state via hydrogen bonding, reducing activation energy . For sterically hindered substrates (e.g., 2,4-dichlorophenoxy), microwave-assisted synthesis may enhance reaction rates by improving heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。